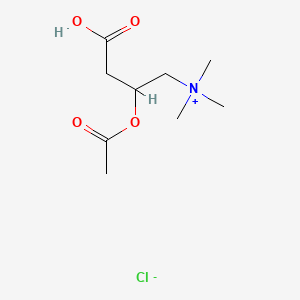

(+/-)-ACETYLCARNITINE CHLORIDE

Description

BenchChem offers high-quality (+/-)-ACETYLCARNITINE CHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-ACETYLCARNITINE CHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1219093-38-5 |

|---|---|

Molecular Formula |

C9H18ClNO4 |

Molecular Weight |

241.68 g/mol |

IUPAC Name |

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i1+1,7+1; |

InChI Key |

JATPLOXBFFRHDN-HPGPFNBWSA-N |

SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Isomeric SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O[13C](=O)[13CH3].Cl |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Structural Characterization of (+/-)-Acetylcarnitine Chloride: A Technical Guide

Executive Summary

Acetylcarnitine Chloride (ALCAR) is an acetylated derivative of L-carnitine, serving as a critical mitochondrial metabolite that facilitates the transport of fatty acids for

This guide details the chemical synthesis of racemic acetylcarnitine chloride via the acetylation of DL-carnitine hydrochloride. It provides a robust experimental workflow, mechanistic insights, and a comprehensive structural characterization profile (NMR, IR, MS) to ensure high-purity isolation.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride acetate |

| Common Name | (+/-)-Acetylcarnitine Chloride; Acetyl-DL-carnitine HCl |

| CAS Number | 2504-11-2 |

| Molecular Formula | |

| Molecular Weight | 239.70 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 145 °C (decomposition) |

| Solubility | Highly soluble in water (>80 mg/mL), soluble in ethanol; insoluble in acetone/ether. |

Synthesis Strategy

The synthesis of (+/-)-acetylcarnitine chloride is most efficiently achieved through the O-acetylation of DL-carnitine hydrochloride. This semi-synthetic approach is preferred over de novo total synthesis (from epichlorohydrin) for laboratory-scale preparation due to the availability of the carnitine precursor.

Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary hydroxyl group of carnitine on the carbonyl carbon of the acetylating agent (Acetyl Chloride or Acetic Anhydride). Acid catalysis is often employed to activate the acylating agent and prevent the formation of the elimination byproduct, croton betaine .

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical impurity control points.

Figure 1: Reaction pathway for the O-acetylation of DL-Carnitine and potential degradation.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol

Objective: Synthesis of 10 g of (+/-)-Acetylcarnitine Chloride. Precaution: Acetyl chloride is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Materials

-

Precursor: DL-Carnitine Hydrochloride (10.0 g, ~50.6 mmol)

-

Reagent: Acetyl Chloride (15 mL, excess) or Acetic Anhydride/HCl

-

Solvent: Glacial Acetic Acid (30 mL)

-

Precipitation Solvent: Ethyl Acetate or Acetone (Dry)

Step-by-Step Procedure

-

Solubilization:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), dissolve 10.0 g of DL-Carnitine Hydrochloride in 30 mL of glacial acetic acid.

-

Note: Gentle heating (40–50 °C) may be required to fully dissolve the zwitterionic precursor.

-

-

Acylation:

-

Cool the solution to 20 °C.

-

Add Acetyl Chloride (15 mL) dropwise over 20 minutes.

-

Mechanistic Insight: The exothermic reaction generates HCl gas in situ, which maintains the acidic environment necessary to suppress the elimination of water (which would form croton betaine).

-

Heat the mixture to 50 °C and stir for 4 hours. Do not exceed 60 °C to minimize elimination byproducts.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Add the mixture dropwise into 200 mL of cold, anhydrous Ethyl Acetate or Acetone under vigorous stirring. The product will precipitate as a white hygroscopic solid.

-

Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a rod or add a seed crystal of acetylcarnitine.

-

-

Purification:

-

Filter the precipitate under vacuum (N2 atmosphere preferred due to hygroscopicity).

-

Wash the filter cake with 2 x 20 mL cold acetone.

-

Dry the solid in a vacuum desiccator over

for 12 hours.

-

-

Yield Calculation:

-

Expected Yield: ~11.0 g (90%).

-

Structural Characterization

Verification of the structure relies on confirming the presence of the acetyl ester and the integrity of the quaternary ammonium backbone.

Nuclear Magnetic Resonance (NMR)

The racemate shows a single set of signals in achiral solvents (e.g.,

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.65 | Multiplet (m) | 1H | CH -O-CO | Methine proton deshielded by the ester oxygen. |

| 3.85 | Doublet of doublets (dd) | 1H | N-CH H | Diastereotopic proton adjacent to quaternary nitrogen. |

| 3.65 | Doublet of doublets (dd) | 1H | N-CHH | Diastereotopic proton adjacent to quaternary nitrogen. |

| 3.20 | Singlet (s) | 9H | N- | Characteristic strong singlet of the trimethylammonium group. |

| 2.75 | Multiplet (m) | 2H | Methylene protons alpha to the carboxylic acid. | |

| 2.15 | Singlet (s) | 3H | CO- | Acetyl methyl group (Key indicator of successful acetylation). |

-

Carbonyls: ~173 ppm (Ester

), ~170 ppm (Acid -

Methine: ~66 ppm (CH-O).

-

Ammonium Methyls: ~54 ppm (

). -

Backbone: ~63 ppm (

), ~36 ppm ( -

Acetyl Methyl: ~21 ppm (

).

Infrared Spectroscopy (FT-IR)

The spectrum confirms the esterification of the hydroxyl group.

-

1740–1745 cm

: Strong C=O stretch (Ester) . This band is absent in the starting material (carnitine). -

1710–1720 cm

: C=O stretch (Carboxylic Acid). -

2900–3000 cm

: C-H stretches (Alkyl). -

~1230 cm

: C-O-C stretch (Acetate).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI).

-

Molecular Ion (

): m/z 204.1 (Corresponding to the Acetylcarnitine cation -

Fragmentation: Loss of trimethylamine (59 Da) or acetic acid (60 Da) may be observed in MS/MS.

Quality Control & Impurity Profiling

Common Impurities

-

Free Carnitine: Result of incomplete reaction or hydrolysis. Detected by HPLC or NMR (absence of 2.15 ppm singlet).

-

Croton Betaine (Impurity A): Result of elimination.

-

Detection: alkene protons in NMR (~6.0–7.0 ppm).[13]

-

HPLC Method (USP/EP Adapted)

-

Column: Strong Cation Exchange (SCX) or Amino-bonded silica.

-

Mobile Phase: Buffer (

) / Acetonitrile (60:40). -

Detection: UV at 205 nm or Refractive Index (RI).

-

Retention: Acetylcarnitine elutes before carnitine on reversed-phase systems due to increased lipophilicity, but order varies on SCX.

References

- Preparation method of acetyl-L-carnitine hydrochloride. CN117185945A.

- Process for l-carnitine and acetyl l-carnitine hydrochloride. WO2007139238A1.

-

Acetyl-L-Carnitine | C9H17NO4. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

Enantiomeric purity determination of acetyl-L-carnitine by NMR. Journal of Pharmaceutical and Biomedical Analysis, 2005.[2] PubMed. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]

- 4. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 9. ckgas.com [ckgas.com]

- 10. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.washington.edu [chem.washington.edu]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide on the Biological Role of Acetylcarnitine Enantiomers in Mitochondrial Metabolism

Abstract

Acetylcarnitine, a pivotal molecule in cellular energy metabolism, exists as two stereoisomers: L-acetylcarnitine (LAC) and D-acetylcarnitine (DAC). While LAC is a well-established endogenous metabolite crucial for mitochondrial function, the biological role of DAC is less understood and often associated with inhibitory effects. This technical guide provides a comprehensive exploration of the distinct roles of these enantiomers in mitochondrial metabolism. We will delve into the intricate mechanisms by which LAC supports energy production through fatty acid oxidation and acetyl-CoA buffering, and contrast this with the metabolic consequences of DAC presence. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of acetylcarnitine stereochemistry in the context of mitochondrial bioenergetics and its implications for therapeutic development.

Introduction: The Central Role of Acetylcarnitine in Mitochondrial Metabolism

Mitochondria, the powerhouses of the cell, are central to energy production through the process of oxidative phosphorylation. Acetyl-coenzyme A (acetyl-CoA) is the primary substrate for the tricarboxylic acid (TCA) cycle, a key metabolic pathway that generates reducing equivalents for the electron transport chain. The availability and regulation of the mitochondrial acetyl-CoA pool are therefore critical for cellular bioenergetics.

L-acetylcarnitine (LAC) is a naturally occurring molecule that plays a multifaceted role in mitochondrial metabolism. It is synthesized from L-carnitine and acetyl-CoA by the enzyme carnitine acetyltransferase (CrAT) within the mitochondrial matrix[1][2]. LAC serves two primary functions:

-

Facilitation of Fatty Acid Oxidation: Long-chain fatty acids, a major energy source, are transported into the mitochondrial matrix for β-oxidation via the carnitine shuttle[3][4]. This process involves the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane.

-

Buffering of the Acetyl-CoA Pool: LAC acts as a reservoir of acetyl groups, helping to maintain a stable acetyl-CoA/CoA ratio within the mitochondria[5]. This buffering capacity is crucial for ensuring a consistent supply of acetyl-CoA for the TCA cycle and for preventing the accumulation of excess acetyl-CoA, which can inhibit key enzymes like pyruvate dehydrogenase[4].

The stereochemistry of acetylcarnitine is of paramount importance. The biologically active form is the L-enantiomer. The presence of the D-enantiomer, which is not naturally synthesized in the body, can have significant and often detrimental effects on mitochondrial function.

The Dichotomy of Acetylcarnitine Enantiomers: A Tale of Two Isomers

The biological effects of acetylcarnitine are strictly stereospecific. While L-acetylcarnitine is a vital substrate and modulator of mitochondrial energy metabolism, D-acetylcarnitine acts as an inhibitor, disrupting these critical processes.

L-Acetylcarnitine: The Engine of Mitochondrial Metabolism

L-acetylcarnitine actively participates in and enhances mitochondrial respiration. It serves as a direct fuel source for the TCA cycle by donating its acetyl group to Coenzyme A, forming acetyl-CoA. Studies have shown that L-acetylcarnitine supplementation can stimulate oxygen consumption in isolated mitochondria, indicating its role in promoting oxidative phosphorylation[6]. Furthermore, LAC can improve mitochondrial function in aged organisms and in pathological conditions associated with mitochondrial dysfunction[7][8].

The key roles of L-acetylcarnitine in mitochondrial metabolism are summarized in the following pathway:

Measurement of Mitochondrial Respiration

The effect of acetylcarnitine enantiomers on mitochondrial oxygen consumption can be measured using high-resolution respirometry (e.g., Oroboros Oxygraph-2k) or microplate-based analyzers (e.g., Seahorse XF Analyzer).

Protocol for Measuring Oxygen Consumption Rate (OCR) in Isolated Mitochondria:

-

Prepare Respiration Medium: Use a suitable respiration medium (e.g., MiR05) and equilibrate it to the desired temperature (e.g., 37°C).

-

Add Mitochondria: Add a known amount of isolated mitochondria to the respiration chamber.

-

Substrate Addition:

-

To assess the effect on fatty acid oxidation, add a long-chain fatty acid (e.g., palmitoyl-carnitine) and malate.

-

To assess the direct utilization of acetylcarnitine, add L- or D-acetylcarnitine as the primary substrate.

-

-

ADP Addition: Initiate state 3 respiration by adding a saturating concentration of ADP.

-

Measure OCR: Record the oxygen consumption rate.

-

Inhibitor Titration (for D-acetylcarnitine studies): To determine the inhibitory effect of D-acetylcarnitine, titrate increasing concentrations of DAC into the chamber during active respiration fueled by L-acetylcarnitine or other substrates.

-

Data Analysis: Calculate the respiratory control ratio (RCR) and P/O ratio to assess mitochondrial coupling and efficiency.

LC-MS/MS Analysis of Acetylcarnitine Enantiomers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of acetylcarnitine enantiomers.

Protocol for Chiral LC-MS/MS Analysis:

-

Sample Preparation: Extract metabolites from cells, tissues, or mitochondria using a suitable solvent (e.g., ice-cold methanol).

-

Derivatization (Optional but often necessary for chiral separation): Derivatize the acetylcarnitine enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase column.

-

Chromatographic Separation:

-

Column: Use a chiral stationary phase column specifically designed for enantiomeric separation or a standard C18 column if derivatization was performed.

-

Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Employ multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of each acetylcarnitine enantiomer.

-

-

Quantification: Use stable isotope-labeled internal standards (e.g., d3-L-acetylcarnitine and d3-D-acetylcarnitine) for accurate quantification.

Enzymatic Assay for Carnitine Acetyltransferase (CrAT)

The activity of CrAT can be measured spectrophotometrically by monitoring the formation of acetyl-CoA.

Protocol for CrAT Activity Assay:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), Coenzyme A (CoA), and a chromogenic reagent that reacts with the thiol group of CoA (e.g., DTNB).

-

Add Substrate: Add either L-acetylcarnitine or D-acetylcarnitine to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the enzyme source (e.g., mitochondrial lysate or purified CrAT).

-

Monitor Absorbance: Measure the increase in absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) over time. The rate of absorbance change is proportional to the enzyme activity.

-

Inhibition Studies: To determine the inhibitory potential of D-acetylcarnitine, perform the assay with L-acetylcarnitine as the substrate in the presence of varying concentrations of D-acetylcarnitine. This will allow for the determination of the inhibition constant (Ki).

Conclusion and Future Directions

The stereoisomers of acetylcarnitine exhibit profoundly different effects on mitochondrial metabolism. L-acetylcarnitine is an indispensable metabolite that fuels the TCA cycle, facilitates fatty acid oxidation, and maintains the delicate balance of the mitochondrial acetyl-CoA pool. In contrast, D-acetylcarnitine acts as a metabolic antagonist, inhibiting key mitochondrial processes and potentially leading to cellular dysfunction.

For researchers and drug development professionals, a thorough understanding of these stereospecific roles is critical. The presence of D-acetylcarnitine as a contaminant in nutritional supplements or pharmaceutical preparations could have unintended and adverse consequences on mitochondrial health. Therefore, robust analytical methods for the chiral separation and quantification of acetylcarnitine enantiomers are essential for quality control.

Future research should focus on elucidating the precise molecular mechanisms of D-acetylcarnitine's inhibitory effects. Determining the kinetic parameters of its interaction with the carnitine-acylcarnitine translocase and carnitine acetyltransferase will provide a more quantitative understanding of its metabolic disruption. Furthermore, investigating the long-term consequences of D-acetylcarnitine exposure in various cell and animal models will be crucial for assessing its potential toxicity. A deeper knowledge of the distinct biological roles of acetylcarnitine enantiomers will undoubtedly pave the way for more targeted and effective therapeutic strategies aimed at modulating mitochondrial metabolism in health and disease.

References

-

Farinella, Z., Fiumara, A., Bianciardi, P., Guarcello, V., & Rizza, V. (1984). Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration. International Journal of Tissue Reactions, 6(2), 141–143. [Link]

-

National Institutes of Health Office of Dietary Supplements. (2021). L-Carnitine Fact Sheet for Health Professionals. [Link]

-

Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

-

McKenna, M. C., & Scafidi, S. (2017). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research, 42(Suppl 3), 13–26. [Link]

-

Tong, L. (2005). Structure and function of carnitine acyltransferases. Annals of the New York Academy of Sciences, 1033, 17–29. [Link]

-

Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International Journal of Molecular Sciences, 23(5), 2717. [Link]

-

Broderick, T. L., Pan, J., & Shokati, T. (2015). Acetyl-l-carnitine increases mitochondrial protein acetylation in the aged rat heart. Mechanisms of Ageing and Development, 145, 39–50. [Link]

-

Stephens, F. B., Constantin-Teodosiu, D., & Greenhaff, P. L. (2007). New insights concerning the role of carnitine in the regulation of fuel metabolism in skeletal muscle. The Journal of Physiology, 581(Pt 2), 431–444. [Link]

-

Patel, S. P., Sullivan, P. G., Pandya, J. D., & Rabchevsky, A. G. (2010). Acetyl-L-carnitine ameliorates mitochondrial dysfunction following contusion spinal cord injury. Journal of Neurochemistry, 114(1), 291–301. [Link]

-

Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434–3442. [Link]

-

Ramsay, R. R., & Gandour, R. D. (1988). Carnitine acetyltransferase: a review of its biology, enzymology, and bioorganic chemistry. Bioorganic Chemistry, 16(4), 307–334. [Link]

-

Virmani, A., Binienda, Z., & Ali, S. (2001). Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors. Annals of the New York Academy of Sciences, 939, 235–249. [Link]

-

Koves, T. R., Ussher, J. R., Noland, R. C., Slentz, D., Mosedale, M., Ilkayeva, O., ... & Muoio, D. M. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism, 7(1), 45–56. [Link]

-

Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE, 14(8), e0221342. [Link]

-

Adriaenssens, E. (2023). Mitochondrial isolation protocol. protocols.io. [Link]

-

Ma, Y., et al. (2021). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 2(1), 100251. [Link]

Sources

- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of (+/-)-Acetyl-L-Carnitine Chloride in Rodent Models

An In-Depth Technical Guide for Researchers

Executive Summary

Acetyl-L-Carnitine (ALCAR) is an endogenous molecule pivotal to mitochondrial energy metabolism and a significant subject of research for its neuroprotective and metabolic-modulating properties. Understanding its pharmacokinetic (PK) profile and bioavailability in preclinical rodent models is fundamental for translating its therapeutic potential. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of ALCAR in rats and mice. We move beyond simple procedural descriptions to explain the causal biochemical and physiological principles that govern experimental design and data interpretation. This document is structured to serve as a practical and theoretical resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of ALCAR.

The Foundational Role of ALCAR in Cellular Metabolism

Acetyl-L-Carnitine, the acetyl ester of L-carnitine, is a naturally occurring compound that plays a dual role in cellular physiology. Primarily, it facilitates the transport of acetyl-CoA, a key intermediate in energy metabolism, into the mitochondrial matrix for entry into the tricarboxylic acid (TCA) cycle.[1][2] Secondly, it acts as a reservoir and donor of acetyl groups, which are essential for numerous biosynthetic pathways, including the synthesis of the neurotransmitter acetylcholine and for epigenetic mechanisms like histone acetylation.[1][3][4]

Given these roles, exogenous ALCAR supplementation is being investigated for a range of conditions, particularly age-related mitochondrial dysfunction and neuropathies.[5][6][7] Rodent models are the cornerstone of this research, making a thorough grasp of the compound's behavior in these systems essential for designing effective studies and accurately interpreting their outcomes.

Absorption & Bioavailability: A Tale of Saturable Transport

The oral bioavailability of ALCAR is a critical parameter that is profoundly influenced by its mechanism of absorption in the gastrointestinal (GI) tract. Unlike compounds absorbed via passive diffusion, ALCAR exhibits dose-dependent absorption, a hallmark of carrier-mediated transport.

Mechanism of Absorption

Studies in rats have demonstrated that ALCAR is absorbed almost exclusively in the small intestine.[8] This process is not linear with dose. At low doses (e.g., 0.05 µmol/rat), the absorption of L-carnitine (the parent compound) can be as high as 96.7%, whereas at high doses (100 µmol/rat), it drops to approximately 33.0%.[8] This phenomenon strongly indicates the involvement of a saturable transport system. The organic cation/carnitine transporter (OCTN) family, particularly OCTN2, is a key player in the active transport and reabsorption of carnitine and its esters.[3][9] When high concentrations of ALCAR are administered orally, these transporters become saturated, limiting the rate of absorption and thus reducing the overall bioavailability.

A significant portion of orally administered ALCAR undergoes hydrolysis by esterases in the intestinal lumen and liver, yielding L-carnitine and acetate.[10] This pre-systemic conversion is a crucial consideration; the observed systemic effects may be due to intact ALCAR, the resulting increase in the body's L-carnitine pool, or the donated acetyl groups.

Quantifying Bioavailability in Rodent Models

The bioavailability of ALCAR in mice, determined by urinary excretion of total carnitine after oral supplementation, has been estimated to be in the range of 19%.[10] This relatively low figure at higher doses is consistent with the saturable absorption mechanism.

| Parameter | Rodent Model | Dose | Result | Source |

| Fractional Absorption | Rat | Low (0.05 µmol/rat) | ~97% | [8] |

| Fractional Absorption | Rat | High (100 µmol/rat) | ~33% | [8] |

| Bioavailability | Mouse | 2 mmol/kg/day | ~19% (estimated from urinary excretion) | [10] |

Experimental Workflow: Oral Bioavailability Study

A robust oral bioavailability study requires a comparison between intravenous (IV) and oral (PO) administration to determine the fraction of the drug that reaches systemic circulation.

Caption: Workflow for a typical oral bioavailability study in rodents.

Distribution: Reaching Target Tissues, Including the Brain

Once absorbed, ALCAR is distributed throughout the body, with significant uptake in tissues with high energy demands such as the heart, skeletal muscle, liver, and kidney.[1][11] A key area of therapeutic interest is its ability to cross the blood-brain barrier (BBB).

Blood-Brain Barrier Penetration

ALCAR is actively transported into the brain, a critical feature for its neurological applications.[1][3] In vivo studies in mice demonstrated a brain uptake index similar to that of GABA, suggesting a shared or similar transport mechanism.[12] The uptake is an energy-requiring and sodium-dependent process, mediated by a low-affinity carrier system.[12] Following administration, ALCAR can be detected in the brain within seconds to minutes.[1]

This ability to penetrate the CNS allows ALCAR to directly influence brain metabolism, enhance synaptic neurotransmission, and counteract age-dependent reductions in various receptors.[6][13]

Tissue Accumulation

Chronic supplementation with ALCAR has been shown to significantly increase total carnitine levels in tissues like the heart, skeletal muscle, and cerebral cortex, particularly in aged rats where endogenous levels are often diminished.[14] However, in healthy young mice, oral supplementation did not appear to increase the carnitine content within skeletal muscle, suggesting that tissue uptake is tightly regulated and more pronounced in states of deficiency.[10]

Protocol 1: Tissue Harvesting for Distribution Analysis

Objective: To quantify ALCAR levels in various tissues following administration.

Rationale: This protocol ensures rapid tissue collection and preservation to prevent post-mortem degradation or metabolic changes of ALCAR. The use of liquid nitrogen flash-freezing is critical to halt all enzymatic activity instantly.

Methodology:

-

Administer ALCAR to the rodent model via the desired route (e.g., oral gavage).

-

At a predetermined time point (e.g., 60 minutes post-dose), anesthetize the animal deeply using an appropriate method (e.g., isoflurane).

-

Perform a thoracotomy and perfuse the circulatory system transcardially with ice-cold saline to remove blood from the tissues. This step is crucial for brain and liver to avoid contamination from blood-borne ALCAR.

-

Rapidly dissect the target tissues (e.g., brain, liver, heart, skeletal muscle).

-

Rinse each tissue briefly in ice-cold saline, blot dry, and immediately flash-freeze in liquid nitrogen.

-

Store the frozen tissue samples at -80°C until homogenization and analysis.

Metabolism: The Central Role of Carnitine Acetyltransferase

The metabolism of exogenous ALCAR is intrinsically linked to its endogenous metabolic pathways. The primary event is the reversible hydrolysis of ALCAR into L-carnitine and acetyl-CoA, a reaction catalyzed by the enzyme carnitine acetyltransferase (CrAT).[1]

Caption: Metabolic fate of Acetyl-L-Carnitine in the cell.

This simple reaction has profound consequences:

-

Energy Production: The liberated acetyl-CoA enters the TCA cycle within the mitochondria, contributing to cellular ATP production. This is particularly relevant in aged animals, where ALCAR supplementation can restore age-related declines in mitochondrial respiration.[5][15]

-

Neurotransmitter Synthesis: In cholinergic neurons, the acetyl group from acetyl-CoA is used to synthesize acetylcholine, a critical neurotransmitter for memory and learning.[13]

-

Biosynthesis and Epigenetics: The acetyl group is also a substrate for the synthesis of lipids and can be used for the acetylation of histones, an epigenetic modification that alters gene expression.[1][3]

Studies using isotopically labeled ALCAR in rats have confirmed that the acetyl moiety is actively metabolized for energy and incorporated into the carbon skeletons of neurotransmitters like glutamate and GABA.[1][3]

Excretion: The Renal Reabsorption System

ALCAR and its primary metabolite, L-carnitine, are primarily eliminated from the body via the kidneys.[10] However, the body has a highly efficient system for conserving this vital molecule. The OCTN2 transporter, located in the renal tubules, is responsible for reabsorbing approximately 98% of filtered L-carnitine and its esters from the urine back into the bloodstream.[9]

When high doses of ALCAR are administered, the concentration in the renal filtrate can exceed the reabsorptive capacity of these transporters. This saturation leads to increased urinary excretion of total carnitine.[10] Therefore, urinary excretion data can serve as an indirect measure of bioavailability and can reflect the saturation of both intestinal absorption and renal reabsorption pathways.

Methodological Keystone: Bioanalytical Strategy

The accuracy of any PK study hinges on the robustness of the bioanalytical method used to quantify the analyte in biological matrices.

The Gold Standard: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantification of ALCAR.[16][17] Its superiority lies in its high sensitivity and specificity. The technique can distinguish ALCAR from other structurally similar acylcarnitines and accurately measure its concentration even in the complex environment of plasma or tissue homogenates.

The Self-Validating System: Isotope Dilution

A trustworthy protocol must be a self-validating system. For LC-MS/MS analysis of an endogenous compound like ALCAR, the use of a stable isotope-labeled internal standard (e.g., d3-Acetyl-L-Carnitine) is non-negotiable. This internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning of the preparation process. Because it behaves identically to the target analyte during extraction, chromatography, and ionization, any sample loss or variation is mirrored in the internal standard. By measuring the ratio of the analyte to the internal standard, the method inherently corrects for these variations, ensuring highly accurate and precise quantification.[16]

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

Objective: To extract ALCAR from plasma and prepare it for quantification.

Rationale: This protein precipitation method is a rapid and effective way to remove large proteins from plasma that would otherwise interfere with the analysis. Acetonitrile is an efficient precipitating agent and is compatible with the mobile phases typically used in HILIC or reversed-phase chromatography for ALCAR analysis.

Methodology:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, pipette 50 µL of plasma.

-

Add 10 µL of the working internal standard solution (e.g., d3-ALCAR in water). Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system for analysis.

Conclusion and Translational Insights

The pharmacokinetics of Acetyl-L-Carnitine in rodent models are characterized by several key features:

-

Dose-dependent oral bioavailability governed by a saturable transport mechanism in the small intestine.

-

Significant first-pass hydrolysis to L-carnitine, meaning systemic effects are a composite of ALCAR and its metabolites.

-

Broad tissue distribution , including crucial penetration of the blood-brain barrier via a carrier-mediated system.

-

Rapid integration into cellular metabolic pathways , serving as a source of both L-carnitine and acetyl-CoA.

-

Efficient renal conservation via active reabsorption, with urinary excretion increasing only at high, saturating doses.

For drug development professionals, these characteristics have critical implications. The non-linear absorption kinetics mean that simply increasing the oral dose may not lead to a proportional increase in systemic exposure. Formulations designed to enhance absorption or provide sustained release could be valuable. Furthermore, the ability of ALCAR to cross the BBB and directly modulate brain energy metabolism and neurotransmission solidifies its position as a promising candidate for CNS-related disorders, a hypothesis that can be confidently tested in rodent models when these pharmacokinetic principles are carefully considered.

References

-

Tanaka, Y., Sasaki, R., Fukui, F., et al. (2004). Acetyl-L-Carnitine supplementation restores decreased tissue carnitine levels and impaired lipid metabolism in aged rats. Journal of Lipid Research. Available at: [Link]

-

Schaevitz, L. R., Berger-Sweeney, J., & D'Ignazio, C. (2012). Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome. PLOS ONE. Available at: [Link]

-

Nakashima, M., et al. (1998). Fractional absorption of L-carnitine after oral administration in rats. Biopharmaceutics & Drug Disposition. Available at: [Link]

-

Rochelson, B., et al. (2001). Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences. Available at: [Link]

-

Krahenbuhl, S., et al. (2015). Effect of carnitine, acetyl-, and propionylcarnitine supplementation on the body carnitine pool, skeletal muscle composition, and physical performance in mice. Journal of Parenteral and Enteral Nutrition. Available at: [Link]

-

Hagen, T. M., et al. (1998). Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Castorina, M., & Ferraris, L. (1994). Acetyl-L-carnitine affects aged brain receptorial system in rodents. Life Sciences. Available at: [Link]

-

Burlina, A. P., et al. (1989). Uptake of acetyl-L-carnitine in the brain. Neurochemical Research. Available at: [Link]

-

Ando, S., et al. (2001). Acetyl-L-carnitine improves aged brain function. Geriatric Bioscience and Biotechnology. Available at: [Link]

-

Scafidi, S., et al. (2010). Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain. Journal of Neurochemistry. Available at: [Link]

-

Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain. Neurochemical Research. Available at: [Link]

-

Sugiyama, K., et al. (1993). Acylcarnitine profile in tissues and body fluids of biotin-deficient rats with and without L-carnitine supplementation. The Journal of Nutritional Biochemistry. Available at: [Link]

-

Adeva-Andany, M. M., et al. (2017). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. Available at: [Link]

-

Nasca, C., et al. (2018). Acetyl-L-carnitine deficiency in patients with major depressive disorder. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Pearson, D. J., & Tubbs, P. K. (1967). Carnitine and derivatives in rat tissues. The Biochemical Journal. Available at: [Link]

-

Hagen, T. M., et al. (1998). Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

Johnson, M. L., et al. (2022). Weight loss versus exercise for reducing intermuscular adipose tissue: A randomized controlled trial. Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

-

Wikipedia contributors. (2024). Valproate. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

NerveDefend Reviews. (2024). NerveDefend Honest Reviews & Complaints. The Jerusalem Post. Available at: [Link]

-

Aureli, T., et al. (1994). Acetyl-L-carnitine modulates glucose metabolism and stimulates glycogen synthesis in rat brain. Brain Research. Available at: [Link]

-

Hart, A. M., et al. (2009). Pharmacokinetics of Acetyl-L-Carnitine Given in Single or Multiple Doses to HIV-1 Infected Patients with Toxic Peripheral Polyneuropathy. Current Clinical Pharmacology. Available at: [Link]

-

D'Souza, F., et al. (2024). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences. Available at: [Link]

-

Sewell, A. C. (2008). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]

-

Jian, W., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Wallace, M., et al. (2018). Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis. Science. Available at: [Link]

-

MicroSolv Technology Corporation. (n.d.). Acetyl-L-Carnitine in Plasma Analyzed with LCMS. Application Note. Available at: [Link]

Sources

- 1. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Acetyl-L-Carnitine Given in Single or Multiple Doses to HIV-1 Infected Patients with Toxic Peripheral Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Management of depression - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Acetyl-L-carnitine affects aged brain receptorial system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fractional absorption of L-carnitine after oral administration in rats: evaluation of absorption site and dose dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of carnitine, acetyl-, and propionylcarnitine supplementation on the body carnitine pool, skeletal muscle composition, and physical performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carnitine and derivatives in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uptake of acetyl-L-carnitine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetyl-L-carnitine improves aged brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bevital.no [bevital.no]

- 17. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]

Advanced Enantioselective Synthesis and Characterization of Acetylcarnitine Stereoisomers

Executive Summary & Strategic Overview

Acetyl-L-carnitine (ALCAR) , chemically known as (R)-3-acetyloxy-4-(trimethylammonio)butanoate, is the biologically active stereoisomer required for transport across the blood-brain barrier and mitochondrial fatty acid oxidation. The (S)-enantiomer (derived from D-carnitine) is not merely inactive; it acts as a competitive inhibitor of carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT), potentially depleting endogenous L-carnitine pools.

For researchers and process chemists, the synthesis of ALCAR presents a bifurcation in strategy:

-

Chiral Pool Synthesis: Acetylation of high-purity L-carnitine. This is the industrial standard but requires strict control over reaction thermodynamics to prevent elimination side-reactions (formation of crotonobetaine).

-

De Novo Asymmetric Synthesis: Utilizing asymmetric hydrogenation (e.g., Noyori catalysis) or enzymatic resolution to establish the C3 chiral center from achiral precursors like ethyl 4-chloro-3-oxobutyrate.

This guide details the protocols for both pathways, emphasizing the suppression of impurities and the analytical validation of enantiomeric excess (ee%).

Pathway A: Chiral Pool Synthesis (Industrial Standard)

This method relies on the acetylation of the hydroxyl group at the C3 position of L-carnitine inner salt. While seemingly straightforward, the reaction is prone to acid-catalyzed dehydration, yielding crotonobetaine (Impurity A) , a thermodynamically stable conjugated system that is difficult to separate.

Reaction Mechanism & Critical Control Points

The acetylation is typically performed using acetyl chloride or acetic anhydride. The critical balance is maintaining sufficient activation energy for esterification while keeping the temperature below the threshold for

Key Reaction Parameters:

-

Reagent: Acetyl Chloride (preferred over anhydride for easier byproduct removal).

-

Solvent: Glacial Acetic Acid (stabilizes the zwitterionic intermediate).

-

Temperature Limit: Must remain

C during addition and

Detailed Protocol: Acid Chloride Acetylation

Materials:

-

L-Carnitine Inner Salt (dried,

water content) -

Acetyl Chloride (freshly distilled)

-

Glacial Acetic Acid[1]

-

Acetone (for precipitation)

Step-by-Step Methodology:

-

Solvation: Charge a glass-lined reactor with L-Carnitine (1.0 eq) and Glacial Acetic Acid (3.0 vol). Stir until a homogeneous suspension is formed.

-

Controlled Addition: Cool the mixture to

C. Add Acetyl Chloride (1.5 eq) dropwise over 60 minutes.-

Expert Note: The reaction is exothermic. Rate of addition must be controlled to keep internal temperature

C.

-

-

Digestion: Slowly warm the reactor to

C. Hold for 3–4 hours. -

Quenching & Crystallization: Cool to

C. Slowly add Acetone (10 vol) to precipitate the crude Acetyl-L-carnitine hydrochloride. -

Purification: Filter the crude solid under nitrogen (hygroscopic!). Recrystallize from Isopropanol/Ethanol to remove trace acetic acid and crotonobetaine.

-

Drying: Vacuum dry at

C.

Workflow Visualization (DOT)

Figure 1: Critical workflow for the Chiral Pool synthesis of Acetyl-L-Carnitine, highlighting the temperature-dependent divergence toward the crotonobetaine impurity.

Pathway B: De Novo Asymmetric Synthesis

When L-carnitine is not the starting material (e.g., for isotopic labeling or creating specific stereoisomers for analytical standards), asymmetric hydrogenation of

Retrosynthetic Strategy

-

Precursor: Ethyl 4-chloro-3-oxobutyrate.

-

Asymmetric Step: Noyori Hydrogenation using Ru(OAc)2(BINAP).

-

Amination: Nucleophilic substitution with Trimethylamine (TMA).

-

Hydrolysis & Acetylation: Ester hydrolysis followed by acetylation.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

-

Ethyl 4-chloro-3-oxobutyrate

-

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (for (R)-product)

-

Hydrogen gas (High Pressure)

-

Trimethylamine (33% in EtOH)

Step-by-Step Methodology:

-

Hydrogenation: In a high-pressure autoclave, dissolve Ethyl 4-chloro-3-oxobutyrate in Ethanol. Add 0.1 mol% Ru-BINAP catalyst.

-

Reaction: Pressurize to 5–10 bar

. Heat to-

Result: Ethyl (R)-4-chloro-3-hydroxybutyrate (>97% ee).

-

-

Amination: Transfer the hydrogenated ester to a sealed vessel. Add Trimethylamine (excess, 3.0 eq) and heat to

C for 6 hours. -

Hydrolysis: Treat with dilute HCl to hydrolyze the ethyl ester, yielding L-Carnitine Hydrochloride.

-

Acetylation: Proceed as per Protocol A.

Synthetic Pathway Visualization (DOT)

Figure 2: De Novo Asymmetric Synthesis pathway utilizing Noyori hydrogenation to establish stereochemistry prior to amination.

Analytical Validation & Quality Control

Validating the enantiomeric purity is non-negotiable, as the (S)-isomer is a biological antagonist. Standard C18 HPLC cannot separate these enantiomers.

Chiral HPLC Method (Ligand Exchange)

The most robust method utilizes ligand-exchange chromatography where the carnitine carboxylate coordinates with Copper(II) ions in the chiral stationary phase.

| Parameter | Condition |

| Column | SUMICHIRAL OA-6100 (or equivalent Ligand Exchange) |

| Mobile Phase | 2 mM |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 235 nm (monitoring the ester carbonyl) |

| Elution Order | (S)-Acetylcarnitine elutes before (R)-Acetylcarnitine |

| Resolution ( | Typically > 1.5 |

Expert Insight: The addition of perchlorate (

Quantitative Metrics[5]

-

Enantiomeric Excess (ee%): Must be

for pharmaceutical grade. -

Specific Rotation

:

References

-

Vertex AI Search. (2025). Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. ResearchGate. 9

-

Google Patents. (2007). Process for l-carnitine and acetyl l-carnitine hydrochloride (WO2007139238A1). 8

-

ResearchGate. (2025). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. 6

-

PubMed. (1992).[4] Enzymes in stereoselective pharmacokinetics of endogenous substances. Chirality. 4[8]

-

ChemRxiv. (2025). Metabolic pathways of acylcarnitine synthesis. 10

-

PubMed. (2000). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. 5

-

Google Patents. (2023). Preparation method of acetyl L-carnitine hydrochloride (CN117185945A). 1

-

PubMed Central. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. 11

-

European Patent Office. (2002). Industrial Process for the Production of L-Carnitine. 3

Sources

- 1. CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents [patents.google.com]

- 2. Separation of Acetyl-L-carnitine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]

- 4. Enzymes in stereoselective pharmacokinetics of endogenous substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 8. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol: Preparation and Handling of (+/-)-Acetylcarnitine Chloride for In Vitro Applications

Introduction & Mechanistic Context

Acetylcarnitine (ALCAR) is a critical mitochondrial metabolite that facilitates the transport of acetyl groups across the mitochondrial inner membrane, fueling the tricarboxylic acid (TCA) cycle and supporting acetylcholine synthesis.

This protocol specifically addresses the (+/-)-Acetylcarnitine Chloride (racemic mixture). Unlike the pure L-enantiomer (L-ALCAR), the racemic mixture contains equal parts of L- and D-isomers.

-

L-isomer: Biologically active; transported via the OCTN2 transporter.

-

D-isomer: Generally biologically inert but may act as a competitive inhibitor for carnitine transporters at high concentrations.

Critical Experimental Note: Because only the L-isomer is metabolically active, researchers using the (+/-) mixture must double the molar concentration to achieve the equivalent biological activity of pure L-Acetylcarnitine.

Physicochemical Profile

| Property | Data | Notes |

| Compound Name | (+/-)-Acetylcarnitine Chloride | Racemic mixture (DL-Acetylcarnitine) |

| CAS Number | 2504-11-2 (Racemic) | Note: 5080-50-2 refers to the pure L-isomer. |

| Molecular Weight | ~239.7 g/mol | Check specific CoA for hydration state (e.g., HCl salt). |

| Solubility (Water) | > 50 mg/mL | Preferred Solvent. Highly hydrophilic. |

| Solubility (Ethanol) | ~20 mg/mL | Not recommended for cell culture due to solvent toxicity. |

| Solubility (DMSO) | ~10 mg/mL | Lower solubility than water; unnecessary for this salt. |

| pH Stability | pH 3.0 – 6.0 | Stable. |

| pH Instability | pH > 7.5 | Rapid Hydrolysis. The ester bond cleaves at alkaline pH. |

Preparation Protocol

A. Pre-Calculation (The "Racemic Correction")

To achieve a target active concentration of

-

Target Active Dose: 50 µM (L-form equivalent)

-

Required (+/-) Concentration: 100 µM

B. Stock Solution Preparation (100 mM Active / 200 mM Total)

Goal: Prepare 10 mL of stock solution equivalent to 100 mM L-Acetylcarnitine activity.

-

Target Concentration: 200 mM (Total Racemate)

-

Mass Required:

Step-by-Step Workflow

-

Weighing: Accurately weigh 479.4 mg of (+/-)-Acetylcarnitine Chloride.

-

Solvent Selection: Add 8.0 mL of sterile, nuclease-free water (Milli-Q).

-

Dissolution: Vortex gently. The salt is highly hygroscopic and will dissolve rapidly.

-

Volume Adjustment: Adjust final volume to 10.0 mL with water.

-

Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter .

-

Warning:Do NOT autoclave. The high heat will hydrolyze the acetyl group, rendering the compound inactive.

-

-

Aliquoting: Dispense into small aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C . Stable for 6–12 months.

C. Workflow Diagram

Caption: Optimized workflow for preparing chemically stable Acetylcarnitine stock solutions. Note the exclusion of PBS during dissolution to prevent hydrolysis.

Cell Culture Application Guidelines

Dosing Strategy

-

Neuroprotection Assays: Typical active range is 10–100 µM (requires 20–200 µM of racemate).

-

Ischemia/Metabolic Stress: Higher concentrations (up to 1 mM active) may be required.

Stability in Culture Media

Once added to cell culture media (pH 7.2–7.4, 37°C), Acetylcarnitine begins to hydrolyze into Carnitine and Acetate.

-

Half-life in Media: Approximately 12–24 hours at 37°C.

-

Protocol Requirement: For experiments lasting >24 hours, refresh the media daily with freshly diluted compound to maintain therapeutic levels.

Mechanism of Action

The compound acts by donating an acetyl group to CoA, facilitating mitochondrial energy flux.

Caption: Mechanistic pathway of Acetylcarnitine utilization.[5] The acetyl group is shuttled into the mitochondria to fuel the TCA cycle or acetylcholine synthesis.

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Precipitation | Unlikely in water; possible in high-salt buffers. | Ensure stock is made in pure water. Warm to 37°C if necessary (rare). |

| Loss of Activity | Hydrolysis due to alkaline pH or heat. | Never autoclave. Do not store in PBS. Use fresh aliquots. |

| Cell Toxicity | Osmotic stress or D-isomer inhibition. | Keep stock concentration high (1000x) to minimize vehicle volume. Account for D-isomer presence. |

| Clumping of Powder | Hygroscopic moisture absorption. | Store powder with desiccant. Clumping does not necessarily indicate degradation, but weigh quickly. |

References

-

Cayman Chemical. (2023).[6] Acetyl-L-carnitine (chloride) Product Information.[6][7][8][9][10] Retrieved from

-

Ferreira, G.C., et al. (2017). Mitochondrial dysfunction and oxidative stress in metabolic disorders.Antioxidants & Redox Signaling. Retrieved from

-

Sigma-Aldrich. (2023). Acetyl-L-carnitine chloride Product Sheet.[9] Retrieved from

-

Virmani, A., et al. (2001). The protective role of L-carnitine in mitochondrial dysfunction.[2][5][11]Annals of the New York Academy of Sciences. Retrieved from

-

PubChem. (2023). Acetylcarnitine Chloride Compound Summary. Retrieved from

Sources

- 1. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. An acetyl-L-carnitine switch on mitochondrial dysfunction and rescue in the metabolomics study on aluminum oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Acetyl-L-carnitine chloride | CAS 5080-50-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Acetyl-L-carnitine Hydrochloride | 5080-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Acetyl-L-Carnitine and L-Carnitine: Their Benefits and Differences [taylormdformulations.com]

- 11. Carnitine and Acetyl L-Carnitine. Differences, functions and method of use [yamamotonutrition.com]

Using (+/-)-ACETYLCARNITINE CHLORIDE as a substrate for carnitine acetyltransferase assay

Application Note: Enzymatic Assay of Carnitine Acetyltransferase (CAT) using (+/-)-Acetylcarnitine Chloride

Executive Summary & Biological Context

Carnitine Acetyltransferase (CAT or CrAT, EC 2.3.1.7) is a pivotal mitochondrial enzyme facilitating the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine. This "carnitine shuttle" is critical for transporting fatty acids across the mitochondrial membrane and buffering the acetyl-CoA/CoA ratio, thereby modulating pyruvate dehydrogenase activity and glucose oxidation.

This guide details the protocol for assaying CAT activity using (+/-)-Acetylcarnitine Chloride as the primary substrate.

Critical Technical Distinction:

While standard CAT assays often measure the forward reaction (Acetyl-CoA + Carnitine

Scientific Principle & Reaction Logic

To measure CAT activity using acetylcarnitine, we employ a triple-enzyme coupled system. The acetyl group is transferred to CoA, generating Acetyl-CoA. This Acetyl-CoA is then consumed by Citrate Synthase (CS), condensing with oxaloacetate. The oxaloacetate is continuously regenerated by Malate Dehydrogenase (MDH), reducing NAD+ to NADH.

The Reaction Cascade:

-

CAT Reaction: Acetyl-L-carnitine + CoA

L-Carnitine + Acetyl-CoA -

CS Reaction: Acetyl-CoA + Oxaloacetate + H

O -

MDH Reaction: L-Malate + NAD

Detection: The formation of NADH is measured kinetically at 340 nm . The rate of NADH production is stoichiometric to the rate of acetylcarnitine consumption.

Pathway Visualization

Figure 1: The NADH-linked coupled enzyme system allows for the positive kinetic measurement of CAT activity when starting with Acetylcarnitine.

Critical Material Analysis: The Racemic Factor

The substrate provided is (+/-)-Acetylcarnitine Chloride (Racemic mixture).

-

Stereospecificity: CAT is highly specific for the L-isomer . The D-isomer is generally inert in this reaction but contributes to the total mass.

-

Concentration Correction: When preparing stock solutions, you must account for the fact that only 50% of the weighed solid is active substrate.

-

Example: To achieve a 5 mM active L-Acetylcarnitine concentration, you must prepare a 10 mM solution of the (+/-) racemate.

-

-

Chloride Salt: The chloride form is highly water-soluble (>100 mg/mL). It is stable at acidic to neutral pH but hydrolyzes rapidly at pH > 9.0. Do not store stock solutions in alkaline buffers.

Detailed Protocol

Reagents & Preparation

| Reagent | Concentration (Final in Assay) | Preparation Notes |

| Assay Buffer | 100 mM Tris-HCl, pH 7.8 | Filter sterilize. EDTA (1 mM) can be added to chelate metals. |

| (+/-)-Acetylcarnitine | 5.0 mM (Active L-form) | Prepare 10 mM stock of the racemate in water. Store at -20°C. |

| Coenzyme A (CoA) | 0.1 mM | Prepare fresh in water or buffer.[1] Oxidizes rapidly; keep on ice. |

| NAD+ | 0.5 mM | Prepare fresh. |

| L-Malate | 5.0 mM | Neutralize to pH 7.0 if using malic acid. |

| Malate Dehydrogenase | 10 Units/mL | Ammonium sulfate suspensions are stable at 4°C. |

| Citrate Synthase | 2 Units/mL | Ensure enzyme is free of CAT activity. |

| CAT Enzyme | Variable | Dilute in Assay Buffer just prior to use. |

Experimental Workflow

Instrument Settings:

-

Mode: Kinetic (Continuous)

-

Wavelength: 340 nm

-

Temperature: 25°C or 37°C (Constant)

-

Pathlength: 1 cm (Cuvette) or 0.6 cm (Microplate)

Step-by-Step Procedure:

-

Blank Preparation: In a cuvette/well, add all components (Buffer, NAD+, Malate, MDH, CS, CoA) except the CAT enzyme. This establishes the background rate of NADH formation (usually negligible).

-

Substrate Addition: Add the (+/-)-Acetylcarnitine Chloride stock.

-

Note: Even though this is the substrate, we add it before the enzyme in this specific coupled assay to allow MDH/CS to equilibrate any trace Acetyl-CoA or OAA contaminants.

-

-

Equilibration: Incubate for 2–5 minutes until absorbance at 340 nm is stable.

-

Initiation: Add the CAT Enzyme sample to start the reaction.

-

Measurement: Immediately monitor absorbance at 340 nm for 5–10 minutes.

-

Linear Range Selection: Select the linear portion of the curve (typically 1–5 minutes) for slope calculation (

).

Workflow Diagram

Figure 2: Sequential workflow ensuring system equilibration prior to enzyme addition.

Data Analysis & Calculations

Calculate the activity using the Beer-Lambert Law.

Formula:

- : Change in absorbance per minute.

- : Total reaction volume (mL).

- : Volume of enzyme added (mL).

-

: Extinction coefficient of NADH at 340 nm (

- : Pathlength (1 cm for cuvettes; adjust for microplates).

Unit Definition: One unit of CAT converts 1.0

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| High Background Rate | Contaminated enzymes or spontaneous Acetyl-CoA hydrolysis. | Run a "No Substrate" control. Ensure Citrate Synthase is pure. |

| Lag Phase | Coupled enzymes (MDH/CS) are rate-limiting. | Increase concentration of MDH and CS. They must be in >100-fold excess of CAT activity. |

| Non-Linear Kinetics | Substrate depletion or Product Inhibition. | Use only the initial 1-2 minutes of data. Dilute the CAT sample. |

| Low Signal | (+/-)-Acetylcarnitine concentration too low. | Remember the racemic correction: 10 mM (+/-) = 5 mM Active L-form. |

References

- Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard reference for coupled enzyme assays).

-

Ramsay, R. R., & Tubbs, P. K. (1975). The mechanism of fatty acid uptake by heart mitochondria: An acylcarnitine-carnitine exchange. FEBS Letters, 54(1), 21-25. Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Carnitine Acetyltransferase (EC 2.3.1.7). Link

-

Bieber, L. L. (1988). Carnitine.[1][2][3][4][5][6][7][8][9] Annual Review of Biochemistry, 57, 261-283. (Review of carnitine stereospecificity and metabolism). Link

-

Cayman Chemical. (2022).[2] Acetyl-L-carnitine (chloride) Product Information. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. The Cycling of Acetyl-CoA through Acetylcarnitine Buffers Cardiac Substrate Supply: A Hyperpolarised 13C Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Acetylcarnitine Chloride Dosage & Protocols for Neuropathic Pain Models

This Application Note is structured to guide researchers through the precise application of Acetylcarnitine Chloride in preclinical neuropathic pain models.

Editorial Note on Stereochemistry: While the topic specifies (+/-)-ACETYLCARNITINE CHLORIDE (the racemic mixture), biological efficacy is almost exclusively driven by the L-isomer (Acetyl-L-carnitine, ALC) . The D-isomer is biologically inert or potentially competitive in transport. This guide focuses on the bioactive L-form protocols as the industry standard for reproducibility, with a specific conversion note for researchers forced to use the racemate.

Abstract & Mechanistic Rationale

Acetyl-L-carnitine (ALC) is not merely a mitochondrial cofactor; it is a pleiotropic neuroprotective agent with a unique epigenetic mechanism of action in neuropathic pain. Unlike gabapentinoids which mask symptoms via channel modulation, ALC addresses the underlying metabolic and transcriptional deficits in injured neurons.

The "Dual-Action" Mechanism

-

Mitochondrial Resuscitation (Metabolic): ALC facilitates the transport of long-chain fatty acids into the mitochondria for

-oxidation, restoring ATP levels in energy-deprived injured axons and preventing mitotoxicity (crucial in chemotherapy-induced neuropathy). -

Epigenetic Analgesia (Transcriptional): ALC acts as an acetyl group donor for the acetylation of the p65/RelA transcription factor (NF-

B family).[1] This acetylation upregulates the transcription of mGlu2 metabotropic glutamate receptors in the Dorsal Root Ganglia (DRG).[1][2] Increased mGlu2 tone inhibits presynaptic glutamate release, dampening central sensitization.

Mechanistic Pathway Visualization

Figure 1: Dual-pathway mechanism of ALC involving mitochondrial support and epigenetic upregulation of mGlu2 receptors.

Dosage Strategies by Animal Model

The following dosages refer to Acetyl-L-carnitine Chloride . Correction Factor: If using (+/-)-Acetylcarnitine (Racemate) , you must double the dosage listed below to achieve the same concentration of the active L-isomer, assuming the D-isomer is inert.

Table 1: Model-Specific Dosing Guidelines

| Neuropathic Pain Model | Species | Route | Therapeutic Dose | Prophylactic Dose | Dosing Frequency | Key Reference |

| CCI (Chronic Constriction Injury) | Rat (SD/Wistar) | i.p. / s.c. | 100 mg/kg | N/A | Daily (Day 3-14 post-injury) | [1, 2] |

| CIPN (Paclitaxel/Oxaliplatin) | Rat / Mouse | p.o. / i.p. | 100 mg/kg | 50-100 mg/kg | Daily (Start Day 0 of Chemo) | [3, 4] |

| Diabetic Neuropathy (STZ-induced) | Rat | p.o.[3] (Water) | 100-150 mg/kg | 100 mg/kg | Daily (Chronic: 4+ weeks) | [5] |

| Vincristine Neuropathy | Rat | i.p. | 100 mg/kg | 100 mg/kg | Daily (Concurrent with Chemo) | [6] |

Expert Insight:

-

Prophylactic vs. Therapeutic: In Chemotherapy-Induced Peripheral Neuropathy (CIPN), ALC is most effective when started concurrently with the chemotherapeutic agent (Prophylactic). For traumatic nerve injury (CCI/SNL), treatment typically begins after hyperalgesia is established (Therapeutic).

-

Oral vs. Injection: ALC has good oral bioavailability (~40-60% in rodents). For chronic studies (Diabetes), oral administration via drinking water is preferred to reduce stress-induced hyperalgesia confounding.

Preparation & Administration Protocol

Compound: Acetyl-L-carnitine hydrochloride (MW: ~239.7 g/mol ) Solubility: Highly soluble in water (>20 mg/mL).

Critical Step: pH Neutralization

The chloride salt of Acetylcarnitine is highly acidic in solution. Direct injection of the unbuffered salt causes significant local pain and inflammation, which can confound behavioral pain thresholds (false positives in mechanical allodynia tests).

Protocol: Preparation of 100 mg/kg Injectable Solution (Rat)

Target Concentration: 100 mg/mL (allows 1 mL/kg injection volume). Batch Size: 10 mL.

-

Weighing: Weigh 1.0 g of Acetyl-L-carnitine HCl.

-

Dissolution: Dissolve in 8.0 mL of sterile 0.9% saline or PBS.

-

pH Adjustment (CRITICAL):

-

Measure pH (likely < 3.0).

-

Slowly add 1N NaOH dropwise while stirring.

-

Target pH: 7.0 – 7.4 .

-

Note: ALC is susceptible to hydrolysis at high alkaline pH. Do not overshoot pH > 7.5.

-

-

Final Volume: Adjust volume to 10.0 mL with saline.

-

Sterilization: Filter through a 0.22

m syringe filter . -

Storage:

-

Fresh: Use within 24 hours (Keep at 4°C).

-

Frozen: Aliquot and store at -20°C for up to 1 month. Avoid freeze-thaw cycles.

-

Experimental Workflow & Validation

To ensure data integrity, the experiment must follow a rigorous timeline including baseline measurements and blinded testing.

Experimental Design Diagram

Figure 2: Standardized experimental workflow for evaluating ALC efficacy in neuropathic pain.

Validation Criteria (Self-Validating System)

-

Exclusion Criteria: Animals not showing a 40% reduction in paw withdrawal threshold (PWT) post-induction (before treatment) should be excluded (failed model).

-

Positive Control: Include a Gabapentin (100 mg/kg) or Pregabalin arm to validate the sensitivity of the behavioral assay.

-

Washout Check: If testing "Therapeutic" efficacy, cease ALC treatment on Day 14 and test on Day 16. ALC analgesia often persists for days (epigenetic memory), unlike Gabapentin which washes out in hours. This confirms the mechanism.

References

-

Notartomaso, S. et al. (2017). Analgesia induced by the epigenetic drug, L-acetylcarnitine, outlasts the end of treatment in mouse models of chronic inflammatory and neuropathic pain.[4] Molecular Pain, 13. Link

-

Chiechio, S. et al. (2002). L-Acetylcarnitine induces analgesia by selectively up-regulating mGlu2 metabotropic glutamate receptors. Molecular Pharmacology, 61(5), 989-996. Link

-

Flatters, S. J. & Bennett, G. J. (2006). Acetyl-L-carnitine prevents and reduces paclitaxel-induced painful peripheral neuropathy. Neuroscience Letters, 397(3), 219-223. Link

- Xiao, W. et al. (2012). Acetyl-L-carnitine prevents oxaliplatin-induced neurotoxicity in rats: role of mitochondria-mediated apoptosis. Cancer Chemotherapy and Pharmacology, 69, 377-386.

-

Sima, A. A. et al. (2005). Acetyl-L-carnitine improves pain, nerve regeneration, and vibratory perception in patients with chronic diabetic neuropathy: an analysis of two randomized placebo-controlled trials. Diabetes Care, 28(1), 89-94. Link

- Kamei, J. et al. (2006). Effects of acetyl-L-carnitine on vincristine-induced sensory neuropathy in mice. European Journal of Pharmacology, 536(1-2), 123-127.

Sources

- 1. Acetyl-L-carnitine in painful peripheral neuropathy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetyl-l-carnitine prevents and reduces paclitaxel-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Preparation of (+/-)-Acetylcarnitine Chloride Stock Solutions for In Vitro Studies: An Application Note and Protocol

Introduction: The Critical Role of High-Quality Stock Solutions in In Vitro Research

(+/-)-Acetylcarnitine chloride is a synthetically produced, stable form of the naturally occurring acetyl-L-carnitine, a molecule pivotal to cellular energy metabolism. In the realm of in vitro research, it is investigated for its neuroprotective, antioxidant, and cholinergic properties. The reliability and reproducibility of such studies are fundamentally dependent on the quality and consistency of the experimental reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of (+/-)-acetylcarnitine chloride stock solutions to ensure the integrity of in vitro experiments. By explaining the causality behind each step, this document aims to empower researchers to prepare high-quality reagents that yield trustworthy and reproducible data.

I. Foundational Knowledge: Understanding the Physicochemical Properties of Acetylcarnitine Chloride

A thorough understanding of the chemical and physical characteristics of (+/-)-acetylcarnitine chloride is paramount for the successful preparation of stable and reliable stock solutions.

A. Chemical Structure and Chirality:

(+/-)-Acetylcarnitine chloride is a racemic mixture, meaning it contains equal amounts of the D-(+) and L-(-) enantiomers. It is the acetylated ester of carnitine. The presence of both enantiomers is a critical consideration, as biological systems often exhibit stereospecificity. For studies investigating specific biological pathways, using the individual L- or D-enantiomer may be more appropriate.

B. Solubility and Stability:

The solubility and stability of acetylcarnitine chloride are crucial determinants of the appropriate solvent and storage conditions.

| Solvent | Solubility | Reference |

| Water | Highly soluble (e.g., 80 mg/mL) | [1] |

| Ethanol | Soluble | [2] |

| DMSO | Soluble | [2][3] |

| Cell Culture Media | Soluble, but stability can be pH and temperature-dependent | [4] |

Key Stability Considerations:

-

pH: Acetylcarnitine chloride is most stable in neutral to acidic conditions. It is susceptible to hydrolysis of the ester bond at a pH greater than 9, which results in the formation of carnitine and acetic acid.[4]

-

Temperature: Elevated temperatures accelerate the degradation of acetylcarnitine chloride. Therefore, autoclaving solutions is not recommended.[4]

-

Hygroscopicity: The solid form is hygroscopic and should be stored in a tightly sealed container in a dry environment to prevent moisture absorption.[5]

II. Strategic Planning: Designing Your Stock Solution Protocol

Before proceeding to the bench, a well-defined plan is essential. This involves selecting the appropriate solvent and concentration, and establishing a clear workflow for preparation and validation.

Caption: Workflow for preparing and validating acetylcarnitine chloride stock solutions.

III. Detailed Protocols: From Powder to Validated Stock Solution

This section provides a step-by-step methodology for preparing a sterile, high-concentration stock solution of (+/-)-acetylcarnitine chloride suitable for in vitro cell culture experiments.

A. Materials and Equipment:

-

(+/-)-Acetylcarnitine chloride powder (high purity, from a reputable supplier)

-

Sterile, nuclease-free water (e.g., cell culture grade) or sterile PBS

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

pH meter or sterile pH indicator strips

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Laminar flow hood or biological safety cabinet

-

Sterile, cryo-compatible storage vials

B. Protocol for Preparation of a 100 mM Aqueous Stock Solution:

This protocol is designed to prepare 10 mL of a 100 mM stock solution. Adjust volumes as needed.

-

Pre-Preparation:

-

Bring the (+/-)-acetylcarnitine chloride powder to room temperature before opening to minimize moisture condensation.

-

Perform all subsequent steps in a laminar flow hood using aseptic technique to maintain sterility.

-

-

Calculation of Mass:

-

The molecular weight of (+/-)-acetylcarnitine chloride is 239.70 g/mol .

-

To prepare 10 mL (0.010 L) of a 100 mM (0.1 M) solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.010 L x 239.70 g/mol = 0.2397 g

-

-

Therefore, weigh out 239.7 mg of (+/-)-acetylcarnitine chloride powder.

-

-

Dissolution:

-

Aseptically transfer the weighed powder into a sterile 15 mL conical tube.

-

Add approximately 8 mL of sterile, nuclease-free water or PBS to the tube.

-

Vortex thoroughly until the powder is completely dissolved. A clear, colorless solution should be obtained. Gentle warming to room temperature can aid dissolution if necessary.[4]

-

-

Volume and pH Adjustment:

-

Adjust the final volume to 10 mL with sterile water or PBS.

-

Measure the pH of the solution. The pH should be in the neutral to slightly acidic range for optimal stability. If necessary, adjust the pH with sterile, dilute HCl or NaOH. However, avoid basic pH ranges (pH > 7.4) to prevent hydrolysis.

-

-